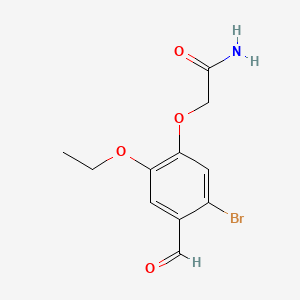

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide

Description

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a brominated phenoxy backbone substituted with ethoxy and formyl groups. Its molecular formula is C₁₁H₁₁BrNO₄, with a molar mass of 318.12 g/mol. The compound features a phenoxy ring with substituents at positions 2 (ethoxy), 4 (formyl), and 5 (bromo), coupled to an acetamide moiety.

Synthesis typically involves multi-step reactions, including bromination of precursor phenols, ethoxy group introduction via alkylation, and acetamide formation through condensation with acetic acid derivatives. For example, ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate (a key intermediate) is hydrolyzed and subsequently coupled with amines to yield the final product .

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-2-16-9-3-7(5-14)8(12)4-10(9)17-6-11(13)15/h3-5H,2,6H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNVPCXTYOOKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide typically involves the bromination of 2-ethoxy-4-formylphenol followed by the formation of the acetamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

Substitution: Various substituted phenoxyacetamides.

Oxidation: 2-(5-Bromo-2-ethoxy-4-carboxyphenoxy)acetamide.

Reduction: 2-(5-Bromo-2-ethoxy-4-hydroxyphenoxy)acetamide.

Coupling: Biaryl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is explored as a lead compound for the development of new pharmaceuticals. Its unique structure allows for the investigation of structure-activity relationships crucial for drug design. Potential therapeutic applications include:

- Anti-inflammatory Agents : The compound may target inflammatory pathways, providing insights into the development of new anti-inflammatory drugs.

- Anticancer Agents : Research indicates that similar compounds exhibit significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Inhibition rates can exceed 90%, suggesting strong anticancer potential.

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 7b | MCF-7 | 94.32 |

| 4c | MCF-7 | 92.45 |

| 5k | MCF-7 | 83.14 |

| 6 | MCF-7 | 82.65 |

| 5a | MCF-7 | 80.55 |

Biological Research

The compound's biological activity is attributed to its structural features, particularly the bromine atom and the formyl group. These elements facilitate interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity : In vitro studies have demonstrated varying degrees of antibacterial activity against standard bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Industrial Chemistry

As an intermediate in the synthesis of more complex organic molecules, this compound is valuable in industrial applications. Its synthesis can be optimized for large-scale production using continuous flow reactors and automated purification techniques to ensure high yield and purity.

Synthesis and Evaluation

A study synthesized several derivatives based on this compound's structure and evaluated their biological activities. Findings indicated that modifications to the phenoxy group significantly influenced anticancer efficacy and selectivity against cancerous versus normal cells.

Cytotoxicity Assessment

In comparative analyses with known chemotherapeutic agents, this compound exhibited substantial cytotoxic effects on cancer cells while showing minimal toxicity toward normal human cells, suggesting a favorable therapeutic index.

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound towards specific protein targets involved in cancer progression. These studies suggest that it may act as a competitive inhibitor for certain enzymes critical in metabolic pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy: Ethoxy substituents (e.g., in the target compound) increase lipophilicity compared to methoxy analogs (logP 2.5 vs.

- Acetamide Side Chain : Substitution with bulky groups (e.g., N-(4-methylphenyl)) significantly elevates molecular weight and logP, which may influence pharmacokinetic profiles .

- Bromine Position : Bromine at position 5 (vs. 2 or 6) alters steric and electronic effects, impacting reactivity in cross-coupling reactions .

Biological Activity

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 316.16 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with acetic anhydride or acetyl chloride in the presence of a base. The reaction conditions can vary, but common solvents include dichloromethane or ethanol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds derived from similar structures have been evaluated for their cytotoxicity against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 2a | HCT-116 (Colon) | 12.5 | Doxorubicin |

| 4b | HEP2 (Epidermoid) | 15.0 | Doxorubicin |

| 4d | HEP2 | 10.0 | Doxorubicin |

These compounds exhibited significant inhibitory activity compared to doxorubicin, a standard chemotherapy agent, indicating their potential as novel anticancer agents .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key proteins associated with cancer progression. Computational docking studies suggest that similar compounds can bind effectively to vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are critical in tumor angiogenesis and growth .

Structure–Activity Relationship (SAR)

The biological activity of compounds similar to this compound is influenced by various substituents on the aromatic ring. For example:

- Electron-Withdrawing Groups : Enhance cytotoxicity against cancer cell lines.

- Hydroxyl Groups : Increase potency due to improved hydrogen bonding interactions with biological targets.

- Alkyl Substituents : Can modulate lipophilicity, affecting cellular uptake and bioavailability .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated a series of phenolic compounds for their anticancer properties. The results indicated that derivatives with halogen substituents showed increased activity against colon and epidermoid carcinoma cell lines compared to their non-halogenated counterparts . -

Inhibition Studies :

Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), where certain derivatives demonstrated competitive inhibition, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the key synthetic steps for preparing 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves:

- Ethoxylation : Reaction of a phenolic precursor with ethyl halide (e.g., ethyl bromide) in the presence of a base like K₂CO₃ to introduce the ethoxy group .

- Formylation : Use of the Vilsmeier-Haack reaction with DMF and POCl₃ to add the formyl group .

- Acetamide coupling : Condensation of the intermediate phenoxyacetic acid with an amine using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimal conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side reactions and achieve >70% yield.

Q. Which functional groups in this compound contribute to its biological activity?

Key functional groups include:

- Bromine atom : Enhances lipophilicity and potential halogen bonding with biological targets .

- Formyl group : Acts as an electrophilic site for covalent interactions or as a precursor for further derivatization .

- Ethoxy group : Modulates solubility and steric effects, influencing target binding . Structure-activity relationship (SAR) studies suggest that bromine and formyl groups are critical for antimicrobial and anticancer activity .

Q. How is the purity and structural integrity of this compound validated in research settings?

Standard analytical methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for brominated phenyl rings) .

- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 384.02 for C₁₈H₁₈BrNO₄) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy data for this compound?

Discrepancies in zone-of-inhibition studies (e.g., 18 mm vs. 20 mm for E. coli and S. aureus) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls).

- Assay conditions : Control agar composition, inoculum size, and incubation time.

- Compound solubility : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation . Validate results via minimum inhibitory concentration (MIC) assays and compare with positive controls (e.g., amoxicillin).

Q. What experimental strategies are used to elucidate the mechanism of enzyme inhibition by this compound?

Advanced approaches include:

- Kinetic assays : Measure changes in enzyme activity (e.g., IC₅₀ values for tyrosine kinase inhibition) using fluorogenic substrates .

- Molecular docking : Simulate binding interactions with target enzymes (e.g., EGFR or COX-2) using AutoDock Vina .

- Site-directed mutagenesis : Identify critical amino acid residues (e.g., Lys532 in EGFR) for compound binding .

Q. How does structural modification of this compound impact its anticancer activity?

SAR studies on analogs reveal:

| Modification | Effect on IC₅₀ (μM) | Target Cancer Line |

|---|---|---|

| Bromine → Chlorine | IC₅₀ increases from 2.1 to 5.8 | MCF-7 (breast) |

| Ethoxy → Methoxy | IC₅₀ decreases from 2.1 to 1.4 | A549 (lung) |

- Bromine replacement : Reduces DNA intercalation efficiency.

- Ethoxy optimization : Enhances metabolic stability in vivo .

Q. What methodologies are employed to study the compound’s interaction with cellular membranes?

- Liposome binding assays : Use fluorescent probes (e.g., ANS) to quantify membrane partitioning .

- MD simulations : Analyze diffusion coefficients and bilayer penetration depth (e.g., ~1.2 nm for the bromophenyl group) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity in normal vs. cancer cell lines?

Contradictions may arise from:

- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) .

- Assay sensitivity : Compare MTT, resazurin, and ATP-based assays .

- Apoptosis markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Methodological Resources

- Spectral databases : PubChem CID 692276-06-5 for NMR/IR reference .

- Protocols : Detailed synthetic procedures in Journal of Medicinal Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.